Methyl 4-chloro-3-(3-cyclohexylureido)benzoate
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Overview
Description
Methyl 4-chloro-3-(3-cyclohexylureido)benzoate is an organic compound with the molecular formula C15H19ClN2O3 It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a methyl ester, and a cyclohexylureido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3-(3-cyclohexylureido)benzoate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclohexylamine to form the corresponding urea derivative. This intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 4-chloro-3-(3-cyclohexylureido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-(3-cyclohexylureido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylureido group may play a role in binding to these targets, while the chloro and ester groups can influence the compound’s reactivity and stability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-chlorobenzoate: Lacks the cyclohexylureido group, making it less complex and potentially less versatile in certain applications.
4-Chloro-3-nitrobenzoic acid: Precursor in the synthesis of Methyl 4-chloro-3-(3-cyclohexylureido)benzoate, with different reactivity and applications.
Cyclohexylurea: Contains the cyclohexylureido group but lacks the benzoate structure, leading to different chemical properties and uses.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the cyclohexylureido group distinguishes it from simpler benzoate derivatives and contributes to its unique chemical behavior.
Properties
IUPAC Name |
methyl 4-chloro-3-(cyclohexylcarbamoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-21-14(19)10-7-8-12(16)13(9-10)18-15(20)17-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLJZYLBABSOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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